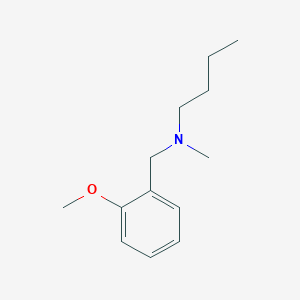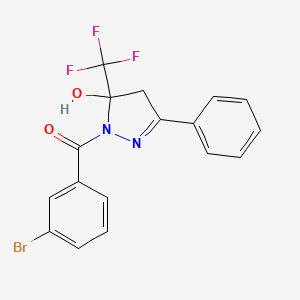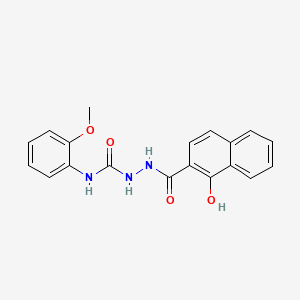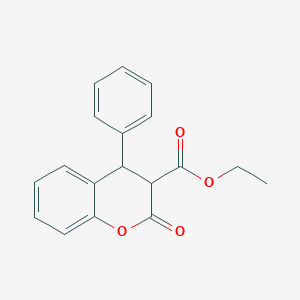![molecular formula C23H22N4O2 B5224495 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer progression. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, it has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces apoptosis and inhibits cell proliferation. In immune cells, it reduces the release of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neuronal cells, it reduces oxidative stress and inflammation, thereby protecting against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit enzymes and signaling pathways that are involved in disease progression, and its relatively low toxicity. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments, and its limited availability, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide. Some of these include:
1. Further studies on its potential therapeutic applications in other fields of medicine, such as cardiovascular diseases and metabolic disorders.
2. Development of more efficient synthesis methods to increase its availability and reduce its cost.
3. Studies on its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
4. Investigation of its potential side effects and toxicity in animal models.
5. Development of analogs and derivatives with improved pharmacological properties.
In conclusion, 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of enzymes and signaling pathways that are involved in disease progression, and it has exhibited biochemical and physiological effects in different cell types and tissues. Further research is needed to fully understand its pharmacological properties and potential side effects, and to develop more efficient synthesis methods and analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-aminobenzoxazole with 3-phenylpropyl bromide and 2-pyrazinecarboxylic acid, followed by the addition of N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting compound is purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In neurodegenerative disease research, it has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)-N-(2-pyrazin-2-ylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-23(26-12-11-19-16-24-13-14-25-19)18-9-10-21-20(15-18)27-22(29-21)8-4-7-17-5-2-1-3-6-17/h1-3,5-6,9-10,13-16H,4,7-8,11-12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMTAWJSJNVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC3=C(O2)C=CC(=C3)C(=O)NCCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)
![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)


